Maytansine, N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maytansine, N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]- is a useful research compound. Its molecular formula is C51H66ClN5O16S and its molecular weight is 1072.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Maytansine, N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maytansine, N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Maytansine, a potent microtubule-targeting compound, has garnered significant attention in cancer research due to its unique biological activity. This article explores the biological mechanisms, pharmacological effects, and therapeutic potential of Maytansine and its derivatives, particularly focusing on the compound “Maytansine, N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-”.
Overview of Maytansine
Maytansine is a 19-membered ansamacrolide originally derived from the Maytenus plant species. It exhibits significant anticancer properties primarily through its ability to bind to tubulin and inhibit microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells. The compound's mechanism of action is largely attributed to its interference with microtubule dynamics, which are crucial for cell division and intracellular transport .
- Microtubule Binding : Maytansine binds to the β-tubulin subunit at or near the vinblastine binding site, disrupting microtubule polymerization. This binding results in decreased microtubule stability and dynamic instability, which are vital for normal cell cycle progression .
- Induction of Apoptosis : By causing mitotic arrest, maytansine triggers apoptotic pathways in tumor cells. This effect has been observed at sub-nanomolar concentrations in various cancer cell lines .
Anticancer Activity
Maytansine has shown efficacy against multiple cancer types, including:
- Solid Tumors : Effective against Lewis lung carcinoma and B16 murine melanocarcinoma.
- Leukemias : Demonstrated antileukemic activity against P388 murine lymphocytic leukemia .
Cytotoxicity
While maytansine is highly effective as an anticancer agent, its clinical application has been limited due to non-selective cytotoxicity affecting healthy tissues. This has prompted research into developing more targeted derivatives .
Derivatives and Antibody-Conjugated Forms
To mitigate the side effects associated with maytansine, several derivatives have been synthesized. These include:
- DM1 and DM4 : These analogs retain potent activity but demonstrate improved selectivity through conjugation with antibodies. Clinical trials have shown promising results for these conjugates in targeting specific tumor cells while sparing normal tissues .
Structure-Activity Relationship (SAR)
Research on the SAR of maytansine derivatives has revealed that modifications at specific positions can enhance cytotoxicity and stability:
- C3 Position Modifications : Variations in amino acid spacers at the C3 position have been explored to optimize pharmacological properties.
- Esterification Effects : Direct esterification at the C3-OH position has been shown to affect both activity and stability in biological systems .
Case Studies and Clinical Applications
Recent studies have highlighted the effectiveness of antibody-drug conjugates (ADCs) containing maytansine derivatives:
- Clinical Trials : ADCs such as trastuzumab emtansine (Kadcyla) have demonstrated improved outcomes in HER2-positive breast cancer patients by delivering maytansine directly to tumor cells .
- Preclinical Models : In vivo studies using murine models have confirmed the efficacy of maytansinoid conjugates against solid tumors, showcasing their potential as targeted therapies .
Summary of Biological Activity
The biological activity of Maytansine and its derivatives can be summarized as follows:
Property | Details |
---|---|
Mechanism of Action | Inhibits microtubule polymerization by binding to tubulin |
Anticancer Efficacy | Effective against various cancers including solid tumors and leukemias |
Cytotoxicity | Non-selective toxicity limits clinical use |
Derivatives | Improved selectivity via antibody conjugation; notable examples include DM1 and DM4 |
Clinical Applications | ADCs show promise in targeted therapy for specific cancer types |
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9-,27-10-/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUWZMNTKHTIN-GGIJDWQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H66ClN5O16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.